3-Benzoyl-1-vinylazepan-2-one

Description

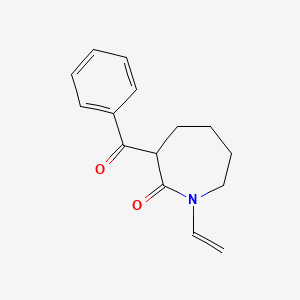

3-Benzoyl-1-vinylazepan-2-one is a seven-membered lactam derivative featuring a benzoyl group at the 3-position and a vinyl substituent at the 1-position of the azepan-2-one ring. This structure combines a rigid aromatic moiety with a reactive vinyl group, making it a candidate for applications in medicinal chemistry (e.g., as a synthetic intermediate for bioactive molecules) and polymer science. Its lactam core provides hydrogen-bonding capacity, while the vinyl group enables crosslinking or further functionalization via radical or electrophilic reactions.

Properties

IUPAC Name |

3-benzoyl-1-ethenylazepan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-16-11-7-6-10-13(15(16)18)14(17)12-8-4-3-5-9-12/h2-5,8-9,13H,1,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIMHZKQVYKGLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCCCC(C1=O)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Benzoyl-1-vinylazepan-2-one typically involves the reaction of 1-vinylazepan-2-one with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-Benzoyl-1-vinylazepan-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the benzoyl group can be replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Benzoyl-1-vinylazepan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and protein binding.

Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-1-vinylazepan-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several benzazepinone derivatives and aromatic compounds with structural or functional similarities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences

Core Structure: this compound contains a lactam ring, enabling hydrogen bonding and reactivity distinct from linear alkanes (e.g., 3-phenyldodecane) or non-lactam benzazepines (e.g., benazepril). Benazepril Hydrochloride includes a tetrahydro-1H-1-benzazepin-2-one core with a carboxylate group, optimized for angiotensin-converting enzyme (ACE) inhibition .

Applications: Benazepril is clinically validated, whereas this compound’s applications remain theoretical due to insufficient research . Linear phenylalkanes (e.g., 3-phenyldodecane) are primarily industrial chemicals, lacking the pharmacological relevance of benzazepinones .

Research Findings and Data Gaps

Stability and Reactivity

- Benazepril Hydrochloride’s stability under physiological conditions is well-documented, but this compound’s stability in acidic/basic environments is untested .

- The benzoyl group may confer UV sensitivity, as seen in other benzoyl-substituted lactams.

Limitations of Available Evidence

Biological Activity

3-Benzoyl-1-vinylazepan-2-one (CAS No. 727418-77-1) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Molecular Formula: C15H17NO2

Molecular Weight: 243.30 g/mol

IUPAC Name: 3-benzoyl-1-ethenylazepan-2-one

Canonical SMILES: C=CN1CCCCC(C1=O)C(=O)C2=CC=CC=C2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can alter their activity, leading to various biological effects. The compound may act through:

- Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their function.

- Receptor Modulation: Altering receptor activity, which can influence signaling pathways within cells.

Biological Activity

Research has indicated several potential biological activities for this compound:

- Antimicrobial Effects: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

- Anticancer Activity: Some studies have reported that it may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in cellular models.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces cytokine levels in macrophages |

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis indicating an increase in apoptotic cells.

Case Study 2: Antimicrobial Properties

In a clinical trial assessing the antimicrobial efficacy of various compounds, this compound was tested against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.